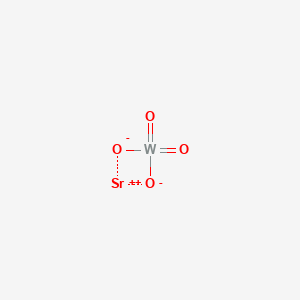

Strontium tungsten oxide (SrWO4)

Description

Significance of Scheelite-Type Tungstates in Advanced Materials Science

Strontium tungsten oxide (SrWO4) is a member of the scheelite-type tungstate (B81510) family, which possesses the general chemical formula AWO4, where A can be calcium, strontium, or barium. chalcogen.roresearchgate.net These compounds are of significant interest in advanced materials science due to their versatile properties. cdmf.org.br Scheelite-type tungstates are known for their applications as phosphors, particularly in scintillators for X-ray and gamma-ray detection, and in fluorescent lighting. cdmf.org.brwikipedia.org Their ability to efficiently convert ultraviolet light into visible light makes them valuable in various optical applications. wikipedia.org

The crystal structure of scheelite minerals is tetragonal, and this structure provides a stable host for various dopant ions, allowing for the tuning of their optical and electronic properties. researchgate.netwikipedia.orgnih.gov This characteristic is crucial for developing new materials for solid-state lasers, light-emitting diodes (LEDs), and other optoelectronic devices. chalcogen.rocdmf.org.br Furthermore, their chemical stability makes them suitable for use as catalysts and in other demanding applications. geologyscience.comjxscmachine.com

Overview of Strontium Tungsten Oxide (SrWO4) in Contemporary Research

Contemporary research on Strontium Tungsten Oxide (SrWO4) is vibrant and multifaceted, exploring its potential in a range of advanced applications. A significant area of focus is its use as a host material for phosphors. When doped with rare-earth ions like Europium (Eu3+), Terbium (Tb3+), Dysprosium (Dy3+), and Samarium (Sm3+), SrWO4 exhibits strong luminescence, making it a candidate for use in white LEDs and display devices. chalcogen.ronih.govrsc.orgmdpi.com For instance, Eu3+ doped SrWO4 shows intense red emission, which is valuable for developing red-emitting phosphors for white LEDs. rsc.org

Another critical area of investigation is the photocatalytic activity of SrWO4. researchgate.net Researchers are exploring its ability to degrade organic pollutants in water and to participate in photocatalytic hydrogen production. researchgate.netmdpi.com For example, SrWO4 nanoparticles have been shown to be effective in the photocatalytic degradation of dyes like rhodamine B and methylene (B1212753) blue. researchgate.netresearchgate.net Furthermore, creating heterojunctions, such as with titanium dioxide (TiO2) or graphitic carbon nitride (g-C3N4), has been shown to enhance the photocatalytic efficiency of SrWO4 by improving charge separation and transfer. researchgate.netnih.gov

The synthesis of SrWO4 with controlled morphology and particle size is also a key research direction. Methods like hydrothermal synthesis, co-precipitation, and sonochemical methods are being employed to produce SrWO4 microcrystals and nanoparticles with specific shapes, which can influence their optical and catalytic properties. cdmf.org.brresearchgate.netunesp.br

Historical Context of Strontium Tungsten Oxide Studies

The study of tungstates has its roots in the 18th century with the discovery of tungsten. In 1781, Swedish chemist Carl Wilhelm Scheele successfully extracted what he called "tungstic acid" from a mineral, which was later named scheelite (CaWO4) in his honor. britannica.comitia.info This discovery laid the groundwork for the investigation of other tungstate compounds.

The element strontium was identified around the same time, in 1790, by Adair Crawford and William Cruickshank, who found it in a mineral from a village in Scotland called Strontian. wikipedia.orgrsc.org The metal itself was first isolated in 1808 by Humphry Davy. wikipedia.orgrsc.org

Specific early studies focusing solely on the kinetics of strontium oxide on tungsten surfaces began to appear in the mid-20th century. aip.orgosti.gov These investigations often utilized techniques like field electron microscopy to understand the interactions and reactions at the atomic level. aip.orgosti.gov The development of synthesis methods and advanced characterization techniques in the latter half of the 20th century and into the 21st century has enabled more detailed studies of the properties and potential applications of strontium tungsten oxide. cdmf.org.braip.org

Scope and Objectives of Current Strontium Tungsten Oxide Investigations

Current research on Strontium Tungsten Oxide is driven by several key objectives aimed at harnessing its unique properties for technological advancements.

A primary goal is the enhancement of its luminescent properties . This involves optimizing the synthesis conditions and doping concentrations of rare-earth elements to achieve brighter and more color-tunable phosphors for applications in solid-state lighting and displays. chalcogen.rorsc.org For example, studies focus on how factors like pH and synthesis time affect the photoluminescence intensity of Ce3+-doped SrWO4. chalcogen.ro

Another major objective is to improve the photocatalytic efficiency of SrWO4. This includes strategies to narrow its bandgap for better visible light absorption and to create composite materials that promote the separation of photogenerated electron-hole pairs, thereby increasing their catalytic activity for environmental remediation and energy production. researchgate.netmdpi.comresearchgate.net Research has shown that combining SrWO4 with materials like polypyrrole (PPy) or bismuth can significantly boost its photocatalytic performance. researchgate.netmdpi.com

Furthermore, researchers are focused on developing novel synthesis methods to control the size, shape, and crystallinity of SrWO4 particles. cdmf.org.brresearchgate.net This control is essential as these physical characteristics have a direct impact on the material's functional properties.

Finally, a growing area of investigation is the exploration of new applications for SrWO4. This includes its potential use in electronic devices like thermistors due to its dielectric properties and negative temperature coefficient of resistance. jkcs.or.kr

Detailed Research Findings

Crystallographic and Physical Properties of SrWO4

SrWO4 crystallizes in a tetragonal scheelite structure with the space group I4₁/a. jkcs.or.krumich.eduosti.gov This structure is three-dimensional and consists of Sr²⁺ ions in an 8-coordinate geometry with oxygen atoms and W⁶⁺ ions in a tetrahedral geometry with oxygen atoms. osti.gov

Interactive Data Table: Crystallographic Data for SrWO4

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Tetragonal | nih.govjkcs.or.krumich.edu |

| Space Group | I4₁/a | jkcs.or.krosti.gov |

| Lattice Constant (a) | ~5.4 Å | nih.gov |

| Lattice Constant (c) | ~11.9 Å | nih.gov |

Optical and Luminescent Properties

Undoped SrWO4 exhibits blue-white photoluminescence when excited by UV light. nih.govmdpi.com The optical band gap of SrWO4 has been reported to be in the range of 3.13 to 4.96 eV, with variations attributed to different sample morphologies. researchgate.netresearchgate.net Doping with various rare-earth elements allows for the tuning of its emission color.

Interactive Data Table: Luminescence Properties of Doped SrWO4

| Dopant | Excitation Wavelength (nm) | Emission Peak (nm) | Emission Color | Reference |

|---|---|---|---|---|

| Ce³⁺ | 306 | 468 | Blue | chalcogen.ro |

| Dy³⁺ | 253 | 482, 576 | Blue-Yellow | nih.govmdpi.com |

| Sm³⁺ | - | - | Red | nih.gov |

| Eu³⁺ | 266 | ~613 | Red | rsc.org |

Photocatalytic Activity

SrWO4 has demonstrated potential as a photocatalyst for the degradation of organic pollutants and for the removal of heavy metal ions from water. researchgate.netpsu.edu Its efficiency can be significantly improved by forming composites with other materials.

Interactive Data Table: Photocatalytic Performance of SrWO4 and its Composites

| Photocatalyst | Pollutant | Degradation Efficiency | Conditions | Reference |

|---|---|---|---|---|

| SrWO4 nanoparticles | Methylene Blue (MB) | 95.7% in 90 min | - | researchgate.net |

| SrWO4/PPy composite | Rhodamine B (RhB) | 97.62% in 60 min | Visible light | researchgate.net |

| 8% SrWO4/g-C3N4 | Tetracycline (B611298) (TC) | 88.57% in 2 h | - | researchgate.net |

Properties

IUPAC Name |

strontium;dioxido(dioxo)tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.Sr.W/q;;2*-1;+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXELQHMRKFESFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4SrW | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13451-05-3 | |

| Record name | Strontium tungsten oxide (SrWO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013451053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium tungsten oxide (SrWO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Structural Characterization and Crystal Engineering of Strontium Tungsten Oxide

Crystallographic Investigations of Strontium Tungsten Oxide Phases

Scheelite-Type Tetragonal Structure (I4₁/a Space Group) of SrWO₄

Interactive Data Table: Crystal System and Space Group of SrWO₄

| Property | Value |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| Pearson Symbol | tI24 |

| Point Group | 4/m |

X-ray Diffraction (XRD) and Rietveld Refinement for SrWO₄ Phase Analysis and Structural Parameters

X-ray diffraction (XRD) is a primary technique for confirming the phase purity and determining the structural parameters of SrWO₄. researchgate.netresearchgate.net The diffraction patterns of synthesized SrWO₄ materials typically show sharp peaks that can be indexed to the tetragonal scheelite structure, confirming the absence of impurity phases. psu.eduresearchgate.net

Rietveld refinement is a powerful method used to analyze powder diffraction data. It involves fitting a calculated diffraction profile to the experimental data, allowing for the precise determination of structural parameters. wikipedia.orgyoutube.com For SrWO₄, Rietveld refinement of XRD data provides accurate values for the lattice parameters (a and c), unit cell volume, and atomic positions of Sr, W, and O atoms within the unit cell. researchgate.netias.ac.in This method is crucial for understanding the detailed crystal structure and how it might be influenced by synthesis conditions or doping. researchgate.netresearchgate.net

Interactive Data Table: Representative Crystallographic Data for SrWO₄ from Rietveld Refinement

| Parameter | Value | Reference |

| Lattice Parameter a (Å) | 5.4168 ± 0.0003 | researchgate.net |

| Lattice Parameter c (Å) | 11.9510 ± 0.0016 | researchgate.net |

| Unit Cell Volume (ų) | 350.69 | researchgate.net |

| Atomic Coordinates | ||

| Sr (Wyckoff position 4b) | (0, 1/4, 5/8) | umich.edu |

| W (Wyckoff position 4a) | (0, 1/4, 1/8) | umich.edu |

| O (Wyckoff position 16f) | (x, y, z) | umich.edu |

Note: The exact atomic coordinates for oxygen can vary slightly between different studies and refinement models.

Vibrational Spectroscopy Analysis of Strontium Tungsten Oxide

Fourier Transform Raman (FT-Raman) Spectroscopy for SrWO₄ Active Modes

FT-Raman spectroscopy is a sensitive technique for probing the vibrational modes of SrWO₄. cdmf.org.brresearchgate.net The Raman spectrum of SrWO₄ is characterized by several distinct peaks corresponding to internal and external vibrational modes. cdmf.org.br The internal modes arise from the vibrations within the [WO₄]²⁻ tetrahedral units, while the external modes are associated with the motion of the Sr²⁺ cations and the rigid rotation and translation of the WO₄ tetrahedra. cdmf.org.braps.org

Group theory predicts 13 Raman-active modes for the scheelite structure (3Ag + 5Bg + 5Eg). cdmf.org.br The most intense peak in the Raman spectrum of SrWO₄ is the symmetric stretching mode (ν₁) of the W-O bond within the WO₄ tetrahedra, appearing at approximately 921.5 cm⁻¹. eksmaoptics.com Other internal modes include the asymmetric stretching (ν₃) and bending (ν₂, ν₄) vibrations of the WO₄ group. aps.orgmdpi.com The external modes are observed at lower frequencies and are related to the lattice phonons. cdmf.org.br

Interactive Data Table: Major Raman Active Modes of SrWO₄

| Wavenumber (cm⁻¹) | Assignment | Symmetry |

| ~921.5 | Internal symmetric stretching (ν₁) of WO₄ | Ag |

| ~835 | Internal asymmetric stretching (ν₃) of WO₄ | Eg |

| ~795 | Internal asymmetric stretching (ν₃) of WO₄ | Bg |

| ~335 | Internal bending (ν₂, ν₄) of WO₄ | Ag/Bg |

| ~188 | External (rotational) mode | Ag/Eg |

Note: Peak positions can vary slightly depending on the experimental conditions and sample preparation.

Fourier Transform Infrared (FT-IR) Spectroscopy for SrWO₄ Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy complements Raman spectroscopy by probing the infrared-active vibrational modes of a material. For SrWO₄, the FT-IR spectrum provides further information about the vibrations of the [WO₄]²⁻ tetrahedra. cdmf.org.brresearchgate.net

The primary absorption bands in the FT-IR spectrum of SrWO₄ are attributed to the stretching and bending vibrations of the W-O bonds within the tungstate (B81510) groups. psu.edu The strong absorption band observed around 812 cm⁻¹ is typically assigned to the asymmetric stretching vibration (ν₃) of the [WO₄]²⁻ tetrahedra. psu.edu Other weaker bands at lower frequencies correspond to bending vibrations and external lattice modes. The combination of FT-IR and Raman data provides a comprehensive understanding of the vibrational properties of the SrWO₄ crystal lattice.

Microstructural and Morphological Characterization of Strontium Tungsten Oxide Materials

The microstructure and morphology of SrWO₄ materials are highly dependent on the synthesis method employed. researchgate.netias.ac.in Various techniques, including solid-state reaction, co-precipitation, hydrothermal, and sol-gel methods, have been used to produce SrWO₄ with different crystal sizes, shapes, and degrees of agglomeration. researchgate.net

Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are commonly used to visualize the morphology of SrWO₄ crystals. researchgate.netdntb.gov.ua Depending on the synthesis conditions, such as precursor type, pH, and temperature, a variety of morphologies have been reported, including spherical particles, octahedrons, flower-like structures, bundles, ellipsoids, dendrites, and rod-like or wire-like whiskers. researchgate.netpsu.edursc.orgscientific.netchalcogen.ro For instance, hydrothermal methods have been shown to produce well-defined spherical and hamburger-like morphologies. chalcogen.ro The morphology can significantly influence the material's properties and performance in various applications. For example, the particle size and surface area can affect its photocatalytic activity. researchgate.net

Field Emission Scanning Electron Microscopy (FE-SEM) for SrWO₄ Surface Morphology and Particle Shape

Field Emission Scanning Electron Microscopy (FE-SEM) is a powerful technique for visualizing the surface topography and morphology of materials at high resolution. infinitalab.comnih.gov In the study of strontium tungsten oxide (SrWO₄), FE-SEM reveals a diverse range of micro- and nanostructures depending on the synthesis conditions.

Researchers have successfully synthesized SrWO₄ microcrystals with controlled morphologies, such as spindles and spheres, at room temperature through a wet chemical method by adjusting precursor concentration and pH. researchgate.net FE-SEM imaging has been instrumental in characterizing these distinct shapes. researchgate.net For instance, by varying the solute concentration in a chloride flux growth technique, the dominant crystal shape of SrWO₄ can be manipulated from whiskers (rod- or wire-like) to platelets and then to polyhedral forms. researchgate.net

The versatility of synthesis methods allows for the creation of various other morphologies, including nanoparticles, dumbbells, shuttles, spherical flowers, bundles of straw, and dendrites. researchgate.net FE-SEM analysis is crucial for observing these intricate surface features and understanding how parameters like pH influence the final particle shape and size. researchgate.net The high spatial resolution of FE-SEM, which uses a field emission gun to produce a smaller electron beam, allows for detailed examination of these fine surface characteristics with minimal sample damage. nih.govyoutube.com

Table 1: Influence of Synthesis Parameters on SrWO₄ Morphology Observed by FE-SEM

| Synthesis Method | Key Parameters Varied | Observed Morphologies |

| Wet Chemical Method | Precursor Concentration, pH | Spindles, Spheres, Dumbbells, Shuttles, Spherical Flowers |

| Chloride Flux Growth | Solute Concentration | Whiskers, Platelets, Polyhedrons |

Transmission Electron Microscopy (TEM) for SrWO₄ Nanoscale Structures and Crystallinity

Transmission Electron Microscopy (TEM) provides unparalleled insight into the nanoscale structures and crystallinity of materials. nih.govyoutube.com For SrWO₄, TEM is essential for visualizing features that are beyond the resolution of scanning electron microscopy techniques. nih.gov

TEM studies have been used to investigate the internal structure of SrWO₄ crystals, confirming their crystalline nature. mdpi.com High-resolution TEM (HR-TEM) can even reveal the lattice fringes of the crystalline structure, providing direct evidence of the atomic arrangement within the nanoparticles. mdpi.com This capability is crucial for understanding the growth mechanisms at a fundamental level. For example, TEM results have supported the proposal of a dendritic morphological transformation from whisker to platelet shapes during the crystal growth of SrWO₄. researchgate.net

Cryogenic TEM (cryo-TEM) offers the advantage of observing nanostructures in their native, solution-state, which is particularly useful for understanding the formation and stability of nanoparticles in suspension. nih.gov While conventional TEM requires samples to be dried, which can lead to aggregation, cryo-TEM allows for the direct visualization of individual nanoparticles and their assemblies as they exist in a liquid environment. nih.govmdpi.com

Atomic Force Microscopy (AFM) for SrWO₄ Surface Topography

Atomic Force Microscopy (AFM) is a powerful tool for quantitatively measuring the three-dimensional surface topography of materials at the nanoscale. nanosurf.com Unlike electron microscopy techniques that provide 2D projections, AFM uses a physical probe to scan the surface, yielding precise height information. jeremyjordan.me This makes it an invaluable technique for characterizing the surface roughness and texture of SrWO₄ thin films and crystals. nanosurf.comoamjms.eu

AFM can be operated in different modes, such as contact mode and tapping mode, to generate detailed topographical maps of the sample surface. jeremyjordan.me This allows for the visualization of surface features like atomic layers, growth steps, and defects with sub-nanometer vertical resolution. nanosurf.compressbooks.pub For materials like strontium titanate (SrTiO₃), which has a layered perovskite structure, AFM can easily resolve layers that are only a few angstroms thick. nanosurf.com While specific AFM studies on SrWO₄ are not detailed in the provided context, the principles of AFM make it an ideal method for investigating its surface topography with high precision. pressbooks.pubazooptics.com The ability to obtain quantitative data on surface roughness is crucial for applications where surface properties play a critical role. nanosurf.com

Elucidation of SrWO₄ Crystal Growth Mechanisms and Morphological Evolution

The final morphology of SrWO₄ crystals is a direct result of their growth mechanism, which is influenced by various factors such as precursor concentration, pH, and temperature. researchgate.netpsu.edu By carefully controlling these parameters, a wide array of morphologies can be achieved.

Studies have shown that at room temperature, using a wet chemical method, homogeneous structures like spindles and spheres can be synthesized by adjusting the precursor concentration and the pH of the solution. researchgate.net The evolution of these shapes is a complex process that can be influenced by thermal treatment, which affects the stability of the different morphologies. researchgate.net

A proposed mechanism for the morphological evolution of AWO₄ (where A = Sr, Ba) crystals grown via a chloride flux technique involves a dendritic transformation. researchgate.net As the solute concentration increases, the dominant crystal shape changes from a whisker-like morphology to a platelet and then to a well-faceted polyhedron. researchgate.net This transition from a one-dimensional to a two-dimensional and finally to a three-dimensional growth habit is a fascinating aspect of crystal engineering. The science of crystal growth aims to understand these transformations from an atomistic perspective. psu.edu

High-Pressure Structural Phase Transitions in SrWO₄

The application of high pressure can induce significant changes in the crystal structure of materials, leading to phase transitions. ornl.gov Strontium tungsten oxide is known to undergo such structural transformations under compression. researchgate.net

Scheelite-to-Fergusonite Phase Transition in SrWO₄

Under ambient conditions, SrWO₄ crystallizes in the scheelite structure (tetragonal, space group I4₁/a). researchgate.netmalta-consolider.com However, upon the application of high pressure, it undergoes a phase transition to the fergusonite structure (monoclinic, space group I2/a). researchgate.net This transition typically occurs at around 10 GPa under hydrostatic conditions. researchgate.net The fergusonite structure is essentially a distorted and compressed version of the scheelite structure. malta-consolider.com This transformation is reversible, meaning the scheelite phase is recovered upon release of pressure. researchgate.net

The scheelite-to-fergusonite transition is considered a proper ferroelastic transition and is of a martensitic nature, involving cooperative atomic displacements. researchgate.netmalta-consolider.com Theoretical studies using density functional theory (DFT) have been employed to understand the energetics and mechanisms of this phase transition in ABO₄-type oxides. cardiff.ac.uk For some related materials, this transition is predicted to be of the second order. aip.org

Further compression of the fergusonite phase of SrWO₄ can lead to additional phase transitions. Experimental and theoretical studies have identified a subsequent transition to an orthorhombic structure with space group Cmca at higher pressures. researchgate.net The sequence of phase transitions has been characterized as scheelite → fergusonite → LaTaO₄-type. researchgate.net

Table 2: High-Pressure Phase Transitions of SrWO₄

| Pressure Range | Crystal Structure | Space Group |

| Ambient - ~10 GPa | Scheelite | I4₁/a |

| ~10 GPa - ~19 GPa | Fergusonite | I2/a |

| Above ~19 GPa | LaTaO₄-type | Cmca (predicted) |

Angle-Dispersive X-ray Diffraction (ADXRD) Studies of SrWO₄ under Pressure

Angle-dispersive X-ray diffraction (ADXRD) is a primary technique for studying crystal structures under high pressure. iphy.ac.cniaea.org By using a monochromatic X-ray beam and detecting the diffracted X-rays at various angles, ADXRD provides detailed information about the changes in the crystal lattice as a function of pressure. researchgate.net

ADXRD experiments performed in a diamond anvil cell have been crucial in determining the structural phase transitions in SrWO₄. researchgate.net These studies have precisely tracked the changes in the diffraction patterns, allowing for the identification of the scheelite, fergusonite, and subsequent high-pressure phases. The evolution of the lattice parameters with pressure can be determined from the ADXRD data, providing insights into the compressibility of the different phases. aip.org For instance, it has been observed that there is no significant volume collapse at the scheelite-to-fergusonite phase transition in SrWO₄. researchgate.net The high flux of synchrotron radiation sources is often utilized for ADXRD experiments, enabling rapid data collection and the study of weakly scattering samples. iphy.ac.cn

Electronic Structure and Band Gap Engineering in Strontium Tungsten Oxide

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Optical Band Gap Determination in SrWO₄

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for determining the optical band gap of semiconductor materials like Strontium Tungsten Oxide (SrWO₄). This method involves measuring the absorption of light by the material across a range of ultraviolet and visible wavelengths. The onset of strong absorption corresponds to the energy required to excite an electron from the valence band to the conduction band, which is the definition of the band gap energy (Eg). researchgate.net

The relationship between the absorption coefficient (α), the photon energy (hν), and the optical band gap (Eg) is described by the Tauc equation:

(αhν)n = A(hν - Eg)

where A is a constant, and the exponent 'n' denotes the nature of the electronic transition. For a direct allowed transition, n = 2, while for an indirect allowed transition, n = 1/2. To determine the band gap, a Tauc plot is constructed by plotting (αhν)n against the photon energy (hν). The linear portion of the plot is then extrapolated to the energy axis (where (αhν)n = 0), and the intercept gives the value of the optical band gap. youtube.com

Studies have shown that SrWO₄ possesses a direct band gap. arxiv.org The analysis of its UV-Vis absorption spectrum typically reveals a significant increase in absorption in the UV region, from which the band gap can be calculated. A wide absorption peak observed around 244 nm in a SrWO₄:Dy³⁺ nanophosphor is attributed to the photo-excitation of electrons from the valence band to the conduction band. researchgate.net

The reported values for the optical band gap of SrWO₄ can vary, which is often attributed to the synthesis method and the physical form of the material (e.g., single crystal, powder).

Influence of Synthesis Parameters on SrWO₄ Optical Band Gap Values

The optical band gap of Strontium Tungsten Oxide is not an immutable property but is significantly influenced by the parameters of its synthesis. Different synthesis routes and conditions can lead to variations in crystallinity, particle size, and defect concentration, all of which can affect the electronic structure and, consequently, the band gap.

For instance, SrWO₄ powders synthesized via the co-precipitation method and subsequently treated with a microwave-hydrothermal process at 140°C for varying durations exhibited different optical band gap values. nih.gov This suggests that the processing time in this method plays a crucial role in modifying the material's optical properties. nih.gov

The choice of the primary synthesis technique itself is a major determinant of the resulting band gap. The following table illustrates the range of reported band gap values for SrWO₄ prepared by different methods:

| Synthesis Method | Reported Band Gap (eV) |

| Polymeric Precursor Method | 4.5 |

| Double Decomposition Flux Reaction | 4.49 |

| Microwave Hydrothermal Route | 4.43 |

| Solid-State Reaction (heated at 1300°C) | 3.90 |

This table presents data compiled from various research findings to highlight the influence of synthesis methods on the optical band gap of SrWO₄. researchgate.net

The observed value of 5.80 eV for a sample suggests a material with very few defects, comparable to high-quality samples prepared by other chemical routes. researchgate.net This variation underscores the importance of controlling synthesis parameters to tune the optical properties of SrWO₄ for specific applications.

Band Structure Regulation through Doping and Intrinsic Defects in SrWO₄

The electronic band structure of Strontium Tungsten Oxide can be intentionally modified through the introduction of dopants or the controlled creation of intrinsic defects. This process, known as band structure regulation, is a powerful tool for tailoring the material's properties for specific applications, such as photocatalysis.

Doping with transition metal elements has emerged as a promising strategy for enhancing the performance of semiconductor materials. In the case of SrWO₄, doping with iron (Fe) has been shown to be an effective method for narrowing its intrinsic band gap. nih.gov This reduction in the band gap allows the material to absorb a broader range of the solar spectrum, extending from the UV into the visible light region, which is highly desirable for photocatalytic applications. nih.gov The narrowed band structure, importantly, still meets the thermodynamic requirements for processes like the nitrogen reduction reaction. nih.gov Furthermore, Fe-doping can also lead to a reduction in charge recombination, further boosting photocatalytic efficiency. nih.gov

Intrinsic defects, such as anion and cation vacancies, also play a crucial role in the electronic properties of materials like SrWO₄. The concentration and type of these defects can be controlled by thermodynamic variables during synthesis, such as the oxygen partial pressure. A complex interplay exists between dopants, intrinsic defects, and the resulting carrier concentration. Careful control over growth conditions can enable the tunable presence of these defects, providing another avenue for tailoring the material's properties.

Analysis of Localized States within the Band Gap of Disordered SrWO₄ Structures

In perfectly crystalline materials, the electronic states are delocalized throughout the lattice. However, the introduction of structural disorder can lead to the formation of localized states within the band gap. These localized states, often referred to as band tails, arise from fluctuations in the local atomic environment.

In disordered two-dimensional semiconductors, structural disorder can cause curvature-induced band gap fluctuations. nih.gov This leads to the formation of exponential band tails near the band edges in the density of states (DOS). nih.gov These band tails consist of localized states that can trap charge carriers, significantly impacting the material's electronic and optical properties. nih.gov The existence of these exponential tails in the DOS near the band edges is a confirmation of a "random" potential within the material. nih.gov

While research specifically detailing localized states in disordered SrWO₄ is emerging, the fundamental principles derived from studies on other disordered oxide systems are applicable. The introduction of disorder, whether through amorphization or the creation of a high density of defects, can induce these localized states within the band gap of SrWO₄. These states can act as recombination centers for photogenerated electron-hole pairs, which can be either detrimental or beneficial depending on the intended application. For instance, in some photocatalytic processes, these localized states can facilitate charge separation and enhance reactivity. The study of these localized states is crucial for a complete understanding of the electronic behavior of non-ideal SrWO₄ structures.

Luminescence Phenomena in Strontium Tungsten Oxide

Cathodoluminescence Properties of SrWO₄ Materials

Cathodoluminescence (CL) is the emission of light when a material is bombarded with electrons. delmic.com Strontium tungsten oxide exhibits notable cathodoluminescent properties, which are analogous to its photoluminescence characteristics. When SrWO₄ thin films are excited by an electron beam, they emit light consisting of a blue band at approximately 447 nm and a blue-green band at 487 nm. capes.gov.brresearchgate.net

The intensity of this cathodoluminescence is dependent on the preparation conditions of the material. For instance, increasing the substrate and annealing temperatures during the synthesis of SrWO₄ thin films by spray pyrolysis has been shown to enhance the intensity of both the blue and blue-green emissions. capes.gov.brresearchgate.net This suggests that a higher degree of crystallinity and a more ordered structure contribute to more efficient cathodoluminescence. The underlying mechanism for this emission is also believed to originate from the WO₄²⁻ molecular complex, similar to photoluminescence. capes.gov.br

Upconversion Luminescence in Doped Strontium Tungsten Oxide Systems

Upconversion is a phenomenon where low-energy photons are converted into higher-energy emitted photons through a process involving the absorption of multiple photons. nih.govyoutube.com In the context of strontium tungsten oxide, upconversion luminescence is typically achieved by doping the SrWO₄ host material with rare-earth ions. nih.gov

A common system for achieving upconversion in SrWO₄ involves co-doping with ytterbium (Yb³⁺) and erbium (Er³⁺) ions. In this arrangement, the Yb³⁺ ions act as sensitizers, absorbing incident low-energy photons (typically from a 980 nm laser) and then transferring this energy to the Er³⁺ ions, which act as activators. nih.gov This energy transfer process excites the Er³⁺ ions to higher energy levels, from which they can then decay and emit visible light. This process is confirmed to be a two-photon process, as evidenced by the relationship between the pumping power and the emission intensity. nih.gov

Interestingly, the upconversion luminescence intensity in SrWO₄:[Er³⁺]/[Yb³⁺] systems has been observed to increase with rising temperature. This behavior is attributed to the efficient energy transfer between the Yb³⁺ and Er³⁺ ions, which is facilitated by the thermal stability of the SrWO₄ host lattice. nih.gov This property makes doped SrWO₄ a promising material for applications such as temperature sensing. nih.gov

Doping Strategies and Their Impact on Strontium Tungsten Oxide Functional Properties

Rare Earth Ion (Ln³⁺) Doping in SrWO₄:

The introduction of trivalent rare earth ions into the SrWO₄ lattice is a widely explored avenue for tuning its optical characteristics. The similar ionic radii of Ln³⁺ ions to that of Sr²⁺ allows for their incorporation into the host lattice, though this often requires charge compensation mechanisms to maintain electrical neutrality. The choice of the specific rare earth dopant dictates the resulting emission color and properties of the material.

Europium (Eu³⁺) doping transforms SrWO₄ into an efficient red phosphor. The strong red emission is attributed to the ⁵D₀ → ⁷F₂ transition of the Eu³⁺ ion, which is typically centered around 612-614 nm. researchgate.netrsc.orgmdpi.com The luminescence can be excited by near-UV light, making it suitable for use with InGaN-based LEDs for the fabrication of white light-emitting diodes (WLEDs). aip.org

The luminescence properties are highly dependent on the concentration of Eu³⁺. Studies have shown that there is an optimal doping concentration, beyond which concentration quenching occurs, leading to a decrease in emission intensity. For instance, one study found the optimum dopant concentration to be approximately 8 mol% of Eu³⁺. aip.org The emission intensity of these optimized phosphors can be significantly greater than that of commercial red phosphors like Y₂O₂S:Eu³⁺. aip.org

The site occupied by the Eu³⁺ ion within the SrWO₄ crystal lattice plays a crucial role in its luminescent behavior. Time-resolved photoluminescence studies suggest that Eu³⁺ ions can occupy two distinct sites: a regular, more symmetric Sr²⁺ site and a second, more asymmetric site. researchgate.net The presence in a lower symmetry site is indicated by a high asymmetry ratio, which can be as high as 5.54. researchgate.net This asymmetry enhances the probability of the electric dipole transitions responsible for the strong red emission. The distribution of Eu³⁺ ions between these sites can be influenced by factors such as annealing temperature, which can lead to an increase in both emission intensity and the asymmetry around the europium ion. researchgate.net The substitution of trivalent Eu³⁺ for divalent Sr²⁺ can lead to the formation of cation vacancies for charge compensation. rsc.org

Table 1: Luminescence Properties of Eu³⁺-doped SrWO₄

| Excitation Wavelength (nm) | Dominant Emission Peak (nm) | Transition | Optimal Eu³⁺ Concentration (mol%) | Reference |

| 266, 394, 464 | ~613 | ⁵D₀ → ⁷F₂ | Not Specified | rsc.org |

| Near-UV | 612 | ⁵D₀ → ⁷F₂ | 8 | aip.org |

| Not Specified | 614 | ⁵D₀ → ⁷F₂ | Not Specified | mdpi.com |

Doping SrWO₄ with cerium (Ce³⁺) ions results in a phosphor that exhibits intense blue photoluminescence. chalcogen.ro This emission is a consequence of the 4f → 5d transition of the Ce³⁺ ion. chalcogen.ro The resulting material holds significant potential for applications in high-performance displays and LEDs. chalcogen.ro

The synthesis conditions, such as the pH of the reaction solution, can have a considerable effect on the luminescent properties of SrWO₄:Ce³⁺. Research has shown that the photoluminescence intensity can be optimized by controlling the pH during synthesis, with a pH of 7 yielding the brightest blue emission in one study. chalcogen.ro The chromaticity coordinates of the emitted light confirm its location in the blue region of the CIE diagram. chalcogen.ro

Under excitation at around 306 nm, SrWO₄:Ce³⁺ phosphors present a series of intense, narrow-band blue luminescence peaks centered around 468 nm. chalcogen.ro The optimal doping concentration of Ce³⁺ is a critical factor; for instance, a 3% Ce³⁺ concentration has been identified as optimal in certain synthesis methods. chalcogen.ro Beyond this optimal concentration, non-radiative cross-relaxation between adjacent Ce³⁺ ions can occur, leading to a reduction in the number of luminescence centers and a subsequent decrease in luminous intensity. chalcogen.ro

Table 2: Luminescence Characteristics of Ce³⁺-doped SrWO₄

| Excitation Wavelength (nm) | Emission Peak (nm) | Transition | Optimal Ce³⁺ Concentration (mol%) | Key Findings | Reference |

| 306 | 468 | 4f → 5d | 3 | pH of synthesis solution affects luminescence intensity. | chalcogen.ro |

The incorporation of terbium (Tb³⁺) ions into the SrWO₄ host lattice produces a phosphor that emits a strong green light, making it a promising candidate for applications in fluorescent lamps and other display technologies. osti.govresearchgate.net The characteristic green emission is centered at approximately 545 nm and corresponds to the ⁵D₄ → ⁷F₅ transition of the Tb³⁺ ion. mdpi.comosti.gov This emission can be efficiently excited by ultraviolet light, with excitation peaks observed around 254 nm. researchgate.net

The luminescence intensity of SrWO₄:Tb³⁺ is dependent on the concentration of the Tb³⁺ dopant. Research has indicated that an optimal doping concentration exists, with one study reporting it to be 12 at.%. researchgate.net At this concentration, the phosphor exhibits intense green emission that is comparable to commercial green phosphors like LaPO₄:Ce,Tb. osti.gov The strong emission intensity suggests that the Tb³⁺ ion is located at an inversion symmetric site within the SrWO₄ lattice. mdpi.com

Table 3: Properties of Tb³⁺-doped SrWO₄ Green Phosphor

| Excitation Wavelength (nm) | Dominant Emission Peak (nm) | Transition | Optimal Tb³⁺ Concentration (at.%) | Reference |

| 254 | 545 | ⁵D₄ → ⁷F₅ | 12 | osti.govresearchgate.net |

| Not Specified | 544 | ⁵D₄ → ⁷F₅ | Not Specified | mdpi.com |

Doping strontium tungsten oxide (SrWO₄) with a combination of holmium (Ho³⁺) and erbium (Er³⁺) ions, often in conjunction with ytterbium (Yb³⁺) as a sensitizer (B1316253), gives rise to upconversion luminescence and enables applications in optical thermometry. nih.govrsc.org Under near-infrared excitation, typically at 980 nm, these materials can convert lower-energy photons into higher-energy visible light. nih.govsemanticscholar.org

In Ho³⁺/Yb³⁺ co-doped SrWO₄, strong green upconversion emission is observed. nih.govrsc.org This green light, along with a less intense red emission, arises from two-photon processes. semanticscholar.org The material can also generate yellow light under blue light excitation. rsc.org The temperature-dependent nature of the upconversion emission makes these phosphors suitable for non-contact temperature sensing. nih.govrsc.org By analyzing the fluorescence intensity ratio (FIR) of different emission bands, the temperature can be accurately determined over a wide range. nih.gov For instance, the FIR technique has been applied to both thermally coupled levels (TCLs) and non-thermally coupled levels (non-TCLs) of Ho³⁺, demonstrating high sensitivity. nih.govrsc.org

Similarly, Er³⁺/Yb³⁺ co-doped SrWO₄ exhibits strong green upconversion emissions. nih.govrsc.org The temperature sensing capabilities of these materials have also been investigated using the FIR of the thermally coupled ²H₁₁/₂ and ⁴S₃/₂ states of Er³⁺. nih.gov The sensitivity of these phosphors makes them robust for optical temperature sensor applications. nih.govrsc.org The development of these materials showcases their potential for precise and reliable temperature sensing in various fields. rsc.org

Table 4: Upconversion and Thermometry Properties of Ho³⁺/Er³⁺-doped SrWO₄

| Dopants | Excitation Wavelength (nm) | Key Emission Bands | Application | Maximum Absolute Sensitivity (K⁻¹) | Reference |

| Ho³⁺/Yb³⁺ | 980 | Green (~540 nm), Red (~756 nm) | Optical Thermometry | 0.0158 | nih.govrsc.orgsemanticscholar.org |

| Er³⁺/Yb³⁺ | 980 | Green (~528 nm, ~550 nm), Red (~654 nm) | Optical Thermometry | 0.013 | nih.govrsc.orgsemanticscholar.org |

Ytterbium (Yb³⁺) ions are crucial co-dopants in strontium tungsten oxide (SrWO₄) for significantly enhancing the upconversion luminescence efficiency of other rare-earth ions like erbium (Er³⁺) and holmium (Ho³⁺). nih.govrsc.org Yb³⁺ acts as a sensitizer, absorbing excitation energy, typically from a 980 nm laser, and then efficiently transferring this energy to the activator ions (Er³⁺ or Ho³⁺). semanticscholar.org This energy transfer process is fundamental to the upconversion mechanism, which involves the absorption of two or more low-energy photons to generate one higher-energy emitted photon. semanticscholar.org

In Er³⁺/Yb³⁺ co-doped SrWO₄, the introduction of Yb³⁺ leads to strong green and red upconversion emissions from Er³⁺. nih.govrsc.org The intensity of these emissions is highly dependent on the Yb³⁺ concentration, with an optimal concentration that maximizes the luminescence. semanticscholar.orgrsc.org Exceeding this optimal concentration can lead to a decrease in emission intensity, partly due to limitations in the number of Yb³⁺ ions that can be stably incorporated into the SrWO₄ lattice. semanticscholar.orgrsc.org The upconversion process in these materials has been confirmed to involve two-photon absorption. semanticscholar.org

Similarly, in Ho³⁺/Yb³⁺ co-doped SrWO₄, Yb³⁺ sensitization results in strong green upconversion emission from Ho³⁺. nih.govrsc.org The dependence of the emission intensity on the Yb³⁺ concentration follows a similar trend, with an optimal level for maximum brightness. semanticscholar.org The successful substitution of Sr²⁺ ions by both the activator (Er³⁺ or Ho³⁺) and the sensitizer (Yb³⁺) ions in the SrWO₄ lattice is confirmed by structural analysis techniques like X-ray diffraction. semanticscholar.orgrsc.org The significant enhancement of upconversion luminescence by Yb³⁺ co-doping makes these SrWO₄-based phosphors highly effective for applications such as optical temperature sensors. nih.govrsc.org

Table 5: Effect of Yb³⁺ Co-doping on Upconversion in SrWO₄

| Activator Ion | Optimal Yb³⁺ Concentration (mol%) | Key Observations | Reference |

| Er³⁺ | 1 | Emission intensity first increases and then decreases with increasing Yb³⁺ concentration. | semanticscholar.orgrsc.org |

| Ho³⁺ | 2 | Strong green upconversion emission is achieved through energy transfer from Yb³⁺. | semanticscholar.org |

Doping strontium tungsten oxide (SrWO₄) with dysprosium (Dy³⁺) ions creates a phosphor material capable of emitting light in the blue and yellow regions of the visible spectrum. The combination of these emissions can result in the generation of white light, making SrWO₄:Dy³⁺ a promising candidate for use in white light-emitting diodes (WLEDs).

The photoluminescence emission spectra of Dy³⁺-doped SrWO₄ typically exhibit two main bright peaks. One is in the blue region at approximately 480 nm, and the other is in the yellow-orange region around 575 nm. A fainter red emission peak may also be observed at about 665 nm. The intensity of these emissions is optimized at a specific Dy³⁺ doping concentration, which has been found to be 2 mol% in some studies.

To further enhance the luminescence, co-doping with an alkali metal ion such as lithium (Li⁺) can be employed. The incorporation of Li⁺ ions can increase the emission intensity significantly, in some cases by up to three times. This enhancement is attributed to charge compensation and modifications in the crystal field around the Dy³⁺ ions. The ability to generate white light from a single host material by doping with a single type of rare-earth ion is advantageous for simplifying the fabrication of WLED devices.

Table 6: Luminescence Properties of Dy³⁺-doped SrWO₄

| Excitation Wavelength (nm) | Emission Peaks (nm) | Optimal Dy³⁺ Concentration (mol%) | Effect of Li⁺ Co-doping | Application |

| 351 | 480 (Blue), 575 (Yellow), 665 (Faint Red) | 2 | Emission intensity increased up to three times. | White Light Emission |

Energy Transfer Mechanisms from SrWO₄ Host to Dopant Ions

In doped SrWO₄, the host lattice can absorb energy and efficiently transfer it to the dopant ions, which then emit light at their characteristic wavelengths. This process is crucial for the development of phosphors and other luminescent materials. The energy transfer can occur through several mechanisms, primarily categorized as exchange interaction and electric multipolar interaction. nih.gov The dominant mechanism is determined by the critical distance (R_c) between the sensitizer (host) and the activator (dopant). nih.gov An R_c value below 5 Å suggests an exchange interaction, while a value above this threshold points towards an electric multipolar interaction. nih.gov

The concentration of the dopant plays a significant role in the efficiency of energy transfer. As the dopant concentration increases, the rate of energy transfer from the host to the dopant generally increases. researchgate.net However, at very high concentrations, a phenomenon known as concentration quenching can occur, where the luminescence intensity decreases due to energy migration among the dopant ions themselves. researchgate.net Interestingly, in some systems like Eu³⁺-doped SrWO₄, the formation of a second phase at high dopant concentrations can lead to an enhancement of luminescence by creating interface barriers that block non-radiative decay pathways. researchgate.net

The specific location of the dopant ions within the host lattice also influences the energy transfer channels. rsc.org By designing core-shell nanostructures with precise placement of dopants, it is possible to control the upconversion luminescence processes, where lower energy light is converted to higher energy light. rsc.org

| Dopant System | Key Findings on Energy Transfer |

| Eu³⁺ in SrWO₄ | At high concentrations, a second phase of Eu₂W₂O₉ can form, leading to enhanced luminescence due to the creation of lattice interface barriers that reduce non-radiative transitions. researchgate.net |

| General Doped Crystals | The rate of energy transfer from the host to the dopant increases with increasing dopant concentration. researchgate.net |

| Tm³⁺/Tb³⁺/Eu³⁺ co-doped Sr₄Nb₂O₉ | Energy transfer occurs from Tm³⁺ to Tb³⁺ ions, and subsequently from both to Eu³⁺ ions, allowing for the tuning of emission color to achieve white light. nih.gov |

| Sb³⁺/Nd³⁺ co-doped Cs₂ZrCl₆ | Multiple energy transfer channels exist from the host self-trapped excitons (STEs) and dopant triplet STEs to Nd³⁺ ions, with the sensitizer concentration playing a key role in efficiency. nih.gov |

Transition Metal Ion Doping (e.g., Fe) for SrWO₄ Band Structure Tuning and Photocatalysis

Doping SrWO₄ with transition metal ions, such as iron (Fe), has emerged as a promising strategy to enhance its photocatalytic performance. nih.gov The introduction of transition metals can effectively tune the band structure of SrWO₄, which is a critical factor for its ability to absorb light and generate electron-hole pairs for photocatalytic reactions. nih.govmdpi.com

Specifically, doping with Fe has been shown to narrow the intrinsic bandgap of SrWO₄. nih.gov This narrowing allows the material to absorb a broader range of light, extending from the UV to the visible spectrum, thereby making more efficient use of solar energy. nih.gov Furthermore, Fe-doping can reduce the recombination of charge carriers, which is a major limiting factor in photocatalysis. nih.gov By fulfilling the thermodynamic requirements for reactions like nitrogen reduction, Fe-doped SrWO₄ nanoparticles have demonstrated significantly higher photocatalytic activity compared to their undoped counterparts. nih.gov

| Dopant | Effect on SrWO₄ | Application |

| Iron (Fe) | Narrows the bandgap, extends light absorption to the visible range, reduces charge recombination. nih.gov | Photocatalytic nitrogen fixation. nih.gov |

Noble Metal Doping (e.g., Ag) for Enhanced Photocatalytic Activity of SrWO₄

The incorporation of noble metals, such as silver (Ag), onto the surface of SrWO₄ is another effective method to boost its photocatalytic capabilities. nih.gov Noble metal nanoparticles exhibit a phenomenon known as surface plasmon resonance (SPR), which enhances the absorption of visible light. nih.gov This increased light absorption leads to the generation of more electron-hole pairs, which are the primary drivers of photocatalytic reactions.

When Ag nanoparticles are deposited on SrWO₄ nanosheets, they form a close heterojunction. nih.gov This interface facilitates the separation of photogenerated electrons and holes, preventing their recombination and making them more available to participate in redox reactions. nih.gov The synergistic effect between the Ag nanoparticles and the SrWO₄ support leads to a significant improvement in photocatalytic efficiency. For instance, Ag-decorated α-SnWO₄ composites have shown a photodegradation efficiency of approximately 97% for methyl orange within 70 minutes. nih.gov Similarly, the combination of metallic bismuth (Bi), which exhibits noble metal-like behavior, with SrWO₄ has resulted in a high hydrogen generation rate. mdpi.com

| Noble Metal | Effect on SrWO₄ | Research Finding |

| Silver (Ag) | Enhances visible light absorption via Surface Plasmon Resonance (SPR) and facilitates separation of photogenerated electron-hole pairs. nih.gov | Ag-NPs/α-SnWO₄ composites with 5mol% Ag showed about 97% photodegradation of methyl orange in 70 minutes. nih.gov |

| Bismuth (Bi) | Acts as a co-catalyst with noble metal-like behavior, boosting photocatalytic efficiency through synergistic effects and electron-sink capacity. mdpi.com | Bi/SWO-0.7 composite exhibited a high hydrogen-generation rate of 4.5 mmol·h⁻¹·g⁻¹. mdpi.com |

Defect Engineering in SrWO₄ Lattice through Doping and Thermal Treatments

Defect engineering involves the controlled introduction and manipulation of defects within the crystal lattice of a material to alter its properties. researchgate.netnih.gov In SrWO₄, this can be achieved through doping and subsequent thermal treatments. researchgate.netresearchgate.netunica.it These defects, which can include vacancies (missing atoms) and substitutions (atoms of a different element), play a crucial role in scattering phonons (lattice vibrations) and can significantly impact thermal conductivity and photocatalytic activity. researchgate.netmdpi.com

For example, doping with ions like La³⁺ can create an abundance of oxygen vacancies in the tungstate (B81510) lattice. rsc.org These oxygen vacancies can narrow the band gap of the material, enhancing its optical response. rsc.org Theoretical calculations, such as density functional theory (DFT), have confirmed that the introduction of dopant ions and a high concentration of oxygen vacancies can lead to a narrower band gap. rsc.org

Thermal treatments can also be used to modulate the defect structure. researchgate.net The strategic arrangement of defects, such as creating a superlattice of vacancies, can have a significant impact on thermal transport properties. researchgate.netunica.it By carefully controlling the doping and thermal processing, it is possible to engineer the defect landscape within the SrWO₄ lattice to optimize its performance for specific applications.

| Defect Engineering Strategy | Impact on Material Properties | Example |

| Doping (e.g., La³⁺ in ZnWO₄) | Creates oxygen vacancies, narrows the band gap, and enhances optical response. rsc.org | 0.6% La³⁺-doped ZnWO₄ exhibited the best photocatalytic activity for NO removal (46%). rsc.org |

| Introduction of Sulfur Vacancies in MoS₂ | Reduces thermal conductivity by serving as phonon scattering centers. researchgate.netunica.it | Randomly distributed sulfur vacancies lead to a stronger reduction in thermal conductivity compared to ordered arrangements. unica.it |

| W- and Zr-doping in BiVO₄ | Allows for the engineering of oxygen vacancy content, which is a primary factor in determining photocatalytic O₂ production. mdpi.com | 5%W-BiVO₄ showed optimal photocatalytic O₂-production from H₂O, up to 1020 μmol/(g × h). mdpi.com |

Photocatalytic Applications of Strontium Tungsten Oxide Materials

Environmental Photocatalysis: Degradation of Organic Pollutants by SrWO₄

The application of SrWO₄ in environmental photocatalysis primarily focuses on the degradation of persistent organic pollutants found in wastewater. Its ability to generate reactive oxygen species under irradiation allows for the breakdown of complex organic molecules into simpler, less harmful substances.

Strontium tungstate (B81510) has proven effective in the photocatalytic degradation of various organic dyes, which are common industrial pollutants. Research has shown that SrWO₄ can efficiently decolorize and decompose dyes such as Rhodamine B (RhB), Rhodamine 6G (Rh6G), Methyl Orange (MO), and the antibiotic Tetracycline (B611298) (TC).

Studies have demonstrated high degradation efficiencies for these pollutants under UV and visible light irradiation. For instance, SrWO₄ microcrystals have been used to photodegrade Rhodamine B and 6G in water. researchgate.netresearchgate.net In one study, a 90% degradation efficiency for Rhodamine B was achieved. rsc.orgnih.gov Composites of SrWO₄ have also shown enhanced activity; a SrWO₄/PPy composite achieved 97.62% degradation of RhB under visible light in 60 minutes. researchgate.net For Methyl Orange, SrWO₄ nanoparticles have demonstrated approximately 73% degradation after 60 minutes of UV light exposure. researchgate.net Furthermore, when combined with other materials like g-C₃N₄, SrWO₄ nanoparticles have been shown to degrade 88.57% of tetracycline in 2 hours. researchgate.net

The table below summarizes the photocatalytic performance of SrWO₄ and its composites in the degradation of various organic dyes.

| Photocatalyst | Target Pollutant | Light Source | Degradation Efficiency (%) | Time (minutes) | Reference |

| SrWO₄ (Spindles) | Rhodamine B | UV | 90 | Not Specified | rsc.orgnih.gov |

| SrWO₄/PPy | Rhodamine B | Visible | 97.62 | 60 | researchgate.net |

| Star-like SrWO₄ | Rhodamine B & 6G | Not Specified | Not Specified | Not Specified | researchgate.netresearchgate.net |

| SrWO₄ nanoparticles | Methyl Orange | UV | ~73 | 60 | researchgate.net |

| 8% SrWO₄/g-C₃N₄ | Tetracycline | Not Specified | 88.57 | 120 | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The photocatalytic activity of SrWO₄ is initiated when it absorbs photons with energy equal to or greater than its band gap. This process excites electrons from the valence band (VB) to the conduction band (CB), creating electron-hole pairs (e⁻/h⁺). mdpi.com

Under UV Light: SrWO₄ has a wide band gap, making it a suitable photocatalyst under UV irradiation. scispace.com When illuminated with UV light, the generated electron-hole pairs migrate to the catalyst's surface. The photogenerated holes (h⁺) in the valence band can directly oxidize organic dye molecules adsorbed on the surface. Concurrently, these holes can react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). The electrons (e⁻) in the conduction band can react with dissolved oxygen molecules (O₂) to form superoxide (B77818) radical anions (•O₂⁻). researchgate.net These reactive oxygen species (ROS), particularly •OH and •O₂⁻, are powerful oxidizing agents that non-selectively attack and decompose the organic pollutant molecules into smaller, harmless compounds like CO₂ and H₂O. researchgate.netmdpi.com Scavenger experiments have confirmed that superoxide radicals (•O₂⁻) are often the most critical active species in the degradation of pollutants like tetracycline. researchgate.net

The efficiency of SrWO₄ as a photocatalyst is significantly influenced by its physical and structural properties, such as morphology, crystal structure, and crystallite size. rsc.orgscispace.com

Morphology: Different synthesis methods can produce SrWO₄ with various morphologies, such as spindles and spheres. rsc.orgscispace.com Studies have shown a direct correlation between the shape of the SrWO₄ microcrystals and their photocatalytic performance. For instance, in the degradation of Rhodamine B, spindle-shaped SrWO₄ crystals demonstrated higher photocatalytic efficiency (90%) compared to their spherical counterparts. rsc.orgnih.gov This difference in activity is often attributed to the exposed crystal facets and surface area, which affect the adsorption of pollutants and the availability of active sites.

Photocatalytic Hydrogen Production using SrWO₄

Beyond environmental remediation, SrWO₄ is being explored for its potential in producing hydrogen (H₂), a clean energy source, through photocatalytic water splitting.

While pure SrWO₄ shows modest activity, its performance in photocatalytic hydrogen production can be significantly boosted by combining it with other materials to form nanocomposites. These co-catalysts help to improve light absorption, enhance charge separation, and provide active sites for the hydrogen evolution reaction.

A notable example is the Cd₀.₅Zn₀.₅S/SrWO₄ nanocomposite. doi.org In this system, SrWO₄ acts as an excellent co-catalyst for Cd₀.₅Zn₀.₅S. The composite material demonstrates dramatically enhanced photocatalytic activity for H₂ production under visible light compared to the individual components. Research has shown that a Cd₀.₅Zn₀.₅S composite with 5 wt% SrWO₄ can achieve a hydrogen production speed of 9.5 mmol g⁻¹ h⁻¹, which is approximately 32 times greater than that of pure Cd₀.₅Zn₀.₅S (0.3 mmol g⁻¹ h⁻¹). doi.org This enhancement is attributed to the effective separation of photogenerated electrons and holes at the interface of the two semiconductors. Another strategy involves using metallic bismuth (Bi) as a co-catalyst with hierarchical SrWO₄ microspheres, which resulted in a high hydrogen-generation rate of 4.5 mmol·h⁻¹·g⁻¹. mdpi.com

In the process of photocatalytic hydrogen production, sacrificial agents play a critical role. Water splitting is an energetically demanding reaction, and these agents, also known as electron donors or hole scavengers, facilitate the process by irreversibly consuming the photogenerated holes. semanticscholar.orgmdpi.com This action effectively prevents the recombination of electron-hole pairs, freeing up the electrons to reduce protons (H⁺) to hydrogen gas (H₂). semanticscholar.org

The choice of sacrificial agent can significantly impact the efficiency of hydrogen evolution. In studies involving Cd₀.₅Zn₀.₅S/SrWO₄ nanocomposites, various sacrificial agents were tested, and a lactic acid solution (16.7%) was found to yield the highest photocatalytic activity. doi.org The concentration of the sacrificial agent is also a key parameter; the H₂ production rate was observed to increase with lactic acid concentration up to a certain point, after which the activity began to decrease. doi.org For other SrWO₄-based systems, such as Bi/SrWO₄, a mixture of sodium sulfide (B99878) (Na₂S) and sodium sulfite (B76179) (Na₂SO₃) has been used as an effective electron donor. mdpi.com Generally, alcohols and amines are common sacrificial reagents for oxide-based photocatalysts. semanticscholar.orgresearchgate.net

Photocatalytic Nitrogen Fixation with Doped SrWO₄

The conversion of atmospheric nitrogen into ammonia, known as nitrogen fixation, is a critical process for sustaining life and industry. Photocatalysis offers a green and sustainable alternative to the energy-intensive Haber-Bosch process. Doping strontium tungsten oxide (SrWO₄) with other elements has emerged as a promising strategy to enhance its photocatalytic activity for nitrogen reduction.

Transition metal doping, for instance with iron (Fe), has been shown to be an effective method for improving the photocatalytic efficiency of SrWO₄. nih.gov A facile solvothermal method can be used to synthesize Fe-doped SrWO₄ nanoparticles. nih.gov This doping process significantly narrows the intrinsic bandgap of SrWO₄, which extends its light absorption from the UV into the visible light range. nih.gov Furthermore, the Fe-dopant helps to reduce the recombination of charge carriers, a common issue that limits photocatalytic efficiency. nih.gov With an optimal doping concentration, Fe-doped SrWO₄ demonstrates markedly higher performance in photocatalytic nitrogen fixation, fulfilling the thermodynamic requirements for the nitrogen reduction reaction. nih.gov

Another approach involves co-doping SrWO₄ with bismuth (Bi) and boron (B) and compositing it with barium-modified graphitic carbon nitride (Ba-g-C₃N₄). patsnap.com This complex photocatalyst is synthesized by first preparing Ba-g-C₃N₄ through calcination, and then precipitating the Bi- and B-doped SrWO₄ onto its surface. patsnap.com This method aims to optimize the energy band structure, leading to a high visible light utilization rate and strong nitrogen fixation performance by improving the capture and conversion efficiency of charge carriers. patsnap.com

Development of Strontium Tungsten Oxide-Based Composites for Enhanced Photocatalysis

To overcome the limitations of pure SrWO₄, such as a high recombination rate of photogenerated electron-hole pairs and poor adsorptive performance, researchers have focused on developing SrWO₄-based composites. researchgate.net By combining SrWO₄ with other materials like graphene, polymers, or other semiconductors, the resulting composites exhibit enhanced photocatalytic properties.

Graphene-based nanocomposites have garnered significant interest due to graphene's unique two-dimensional structure and electronic properties. nih.gov When SrWO₄ nanoparticles are deposited on the surface of reduced graphene oxide (rGO) or graphene nanosheets, the resulting hybrid material shows enhanced photocatalytic activity. researchgate.netspringerprofessional.de Graphene acts as an excellent electron acceptor and transporter, which effectively suppresses the recombination of photogenerated electron-hole pairs in SrWO₄. researchgate.net

Table 1: Performance of SrWO₄/Graphene Nanocomposites

| Composite | Target Pollutant | Degradation Efficiency | Light Source | Reference |

| rGO-SrWO₄ | Methylene (B1212753) Blue | 89% | Visible | springerprofessional.de |

| Graphene-SrWO₄ | Organic Pollutants | Enhanced | Not Specified | researchgate.net |

Integrating SrWO₄ with conductive polymers is another effective strategy to boost photocatalytic performance. Composites of SrWO₄ with polypyrrole (PPy) or a combination of poly(3,4-ethylenedioxythiophene) (PEDOT) and PPy have been synthesized and tested.

A SrWO₄/PPy composite, synthesized via a simple chemical method followed by in-situ chemical polymerization, showed a remarkable photocatalytic degradation efficiency of 97.62% for rhodamine B (RhB) dye under visible light within 60 minutes. researchgate.net The first-order kinetic constant for this composite was 0.0163 min⁻¹, which is 4.73 times greater than that of pure SrWO₄. researchgate.net

Similarly, a novel SrWO₄/PEDOT-PPy nanocomposite, synthesized through chemically oxidative polymerization, demonstrated extraordinary photocatalytic ability. nih.govresearchgate.net This hybrid material achieved a 99.1% degradation rate for methylene blue (MB) under halogen light irradiation within 80 minutes. nih.govresearchgate.net The enhanced activity is linked to improved charge separation and transfer facilitated by the conductive polymer matrix. mdpi.com

Table 2: Performance of SrWO₄/Polymer Composites

| Composite | Target Pollutant | Degradation Efficiency | Time | Light Source | Reference |

| SrWO₄/PPy | Rhodamine B | 97.62% | 60 min | Visible | researchgate.net |

| SrWO₄/PEDOT-PPy | Methylene Blue | 99.1% | 80 min | Halogen Lamp | nih.govresearchgate.net |

Graphitic carbon nitride (g-C₃N₄), a metal-free polymeric semiconductor with a suitable bandgap of about 2.7 eV, is an attractive material for creating heterojunctions with wide-bandgap semiconductors like SrWO₄. a-z.lumdpi.comresearchgate.net These heterojunctions can be formed through a simple one-pot calcination process where SrWO₄ nanoparticles are uniformly distributed on the surface of g-C₃N₄. a-z.lu

The resulting SrWO₄/g-C₃N₄ binary heterojunction exhibits significantly better photodegradation efficiency for pollutants like tetracycline (TC) compared to either pure g-C₃N₄ or SrWO₄. a-z.lu Under optimal conditions, an 8% SrWO₄/g-C₃N₄ composite degraded 88.57% of TC in 2 hours. a-z.lu The enhancement is attributed to the formation of a compact heterostructure that inhibits the recombination of electrical charges and improves light absorption capacity. a-z.lu Radical capture experiments have shown that the superoxide radical (·O₂⁻) is the most important active species in the degradation of TC by this system. a-z.lu

Heterojunctions formed between two different tungstate or molybdate (B1676688) compounds, such as strontium tungsten oxide (SrWO₄) and strontium molybdate (SrMoO₄), can exhibit unique photocatalytic properties. researchgate.netmdpi.comnih.gov These heterojunctions can be synthesized using methods like the polyacrylamide gel method combined with low-temperature calcination. researchgate.net

The formation of a SrMoO₄/SrWO₄ micro/nano heterojunction creates a special interface with a high number of oxygen vacancies, which promotes the transfer and recombination of charge carriers. researchgate.net Interestingly, the relationship between photoluminescence and photocatalytic activity in these materials can be complex. For SrMoO₄/SrWO₄ and BaMoO₄/BaWO₄ heterojunctions, an opposite phenomenon was observed compared to CaMoO₄/CaWO₄, where higher emission intensity correlated with weaker photocatalytic activity for the degradation of methylene blue. mdpi.com This indicates that the specific metal ion (Sr, Ba, Ca) plays a crucial role in determining the photocatalytic mechanism of MMoO₄/MWO₄ heterojunctions. mdpi.comnih.govdntb.gov.ua

Stability and Reusability of Strontium Tungsten Oxide Photocatalysts

For practical applications in environmental remediation, the long-term stability and reusability of a photocatalyst are critical factors. mdpi.com Various studies have demonstrated that SrWO₄-based composite photocatalysts exhibit good stability.

The SrWO₄/PEDOT-PPy hybrid photocatalyst has shown strong reusability and photocatalytic stability even after frequent exposure to light. nih.govresearchgate.net Similarly, a Bi/SWO-0.7 composite was tested for 96 hours over multiple cycles and showed that its photocatalytic efficiency remained largely stable. mdpi.com

In the case of SrWO₄/g-C₃N₄ heterojunctions, the photocatalyst could be reused for multiple cycles with only a gradual decrease in efficiency. After the fourth cycle of tetracycline degradation, the composite still achieved a degradation rate of 77.42%, indicating good stability. a-z.lu Likewise, a nickel tungstate-reduced graphene oxide (NiWO₄-RGO) composite was found to be stable for six successive runs, with only a 10% loss in its degradation rate. researchgate.net This robust stability underscores the potential of SrWO₄-based composites for sustainable environmental applications.

Table 3: Compound Names

| Abbreviation/Common Name | Chemical Name |

| SrWO₄ | Strontium Tungsten Oxide |

| Fe | Iron |

| Bi | Bismuth |

| B | Boron |

| g-C₃N₄ | Graphitic Carbon Nitride |

| Ba-g-C₃N₄ | Barium-modified Graphitic Carbon Nitride |

| rGO | Reduced Graphene Oxide |

| PPy | Polypyrrole |

| PEDOT | Poly(3,4-ethylenedioxythiophene) |

| RhB | Rhodamine B |

| MB | Methylene Blue |

| TC | Tetracycline |

| SrMoO₄ | Strontium Molybdate |

| BaMoO₄ | Barium Molybdate |

| BaWO₄ | Barium Tungstate |

| CaMoO₄ | Calcium Molybdate |

| CaWO₄ | Calcium Tungstate |

| NiWO₄ | Nickel Tungstate |

| ·O₂⁻ | Superoxide Radical |

Functional Applications of Strontium Tungsten Oxide in Advanced Materials

Luminescent Materials for Advanced Lighting and Display Technologies

The luminescent properties of strontium tungsten oxide have positioned it as a significant material in the development of next-generation lighting and display technologies. Its ability to act as a host lattice for various rare-earth ions allows for the tuning of its emission characteristics to suit specific applications.

SrWO₄ in White Light-Emitting Diodes (W-LEDs)

Strontium tungsten oxide is a promising phosphor host material for white light-emitting diodes (W-LEDs), which are lauded for their energy efficiency, long lifespan, and environmental friendliness. castech.comchalcogen.ro The primary approach involves using a blue or near-ultraviolet (NUV) LED chip to excite a phosphor material that down-converts the high-energy light into a broad spectrum of visible light, resulting in white light emission.

Researchers have successfully synthesized SrWO₄ phosphors doped with various rare-earth ions to achieve white light. For instance, co-doping SrWO₄ with Dysprosium (Dy³⁺) and Samarium (Sm³⁺) ions has been shown to produce white light by combining the blue-yellow emission from Dy³⁺ and the red emission from Sm³⁺. nih.gov The intensity of the emitted light can be controlled by adjusting the concentration of the dopant ions. nih.gov Similarly, cerium (Ce³⁺) doped SrWO₄ phosphors exhibit intense blue photoluminescence, making them a potential component for high-performance LEDs. chalcogen.ro The development of single-phase white-light-emitting phosphors, such as Praseodymium (Pr³⁺) activated SrWO₄, is also a significant area of research. These materials can emit bright white light under both UV and blue light excitation, offering a simplified approach to W-LED fabrication.

The synthesis method plays a crucial role in determining the luminescent properties of SrWO₄ phosphors. Techniques such as co-precipitation and hydrothermal methods are commonly employed to produce crystalline SrWO₄ with desired characteristics. chalcogen.ronih.gov

SrWO₄ as Phosphor Coatings

The application of strontium tungsten oxide extends to its use as phosphor coatings. These coatings can be applied to various surfaces to impart luminescent properties. A notable application is in the creation of flexible luminescent composites. By embedding rare-earth-doped SrWO₄ phosphors into a polymer matrix, such as polydimethylsiloxane (B3030410) (PDMS), flexible sheets that emit light under UV or visible light excitation can be fabricated. nih.gov These flexible composites have potential applications as color filters in LED devices. nih.gov

The choice of dopant in the SrWO₄ host determines the color of the emitted light. For example, Dy³⁺ doped SrWO₄ produces a yellow emission, while Sm³⁺ doping results in red light emission. nih.gov By combining these doped phosphors, a range of colors, including white, can be achieved.

SrWO₄ in Laser Host Materials and Stimulated Raman Scattering Systems

Strontium tungsten oxide crystals are recognized for their excellent properties as a Raman-active medium, making them valuable in the development of solid-state Raman lasers. castech.com Stimulated Raman Scattering (SRS) is a nonlinear optical process that can shift the frequency of laser light, enabling the generation of new laser wavelengths that are not directly accessible with conventional laser materials. nih.govwikipedia.org SrWO₄ is considered a superior Raman functional crystal due to its large Raman gain coefficient and high damage threshold. castech.com

These characteristics allow for the efficient conversion of a pump laser's wavelength to a different, often longer, wavelength. This capability is crucial for applications requiring specific laser lines across the ultraviolet to mid-infrared spectrum. castech.com

Self-Conversion of Radiation for SrWO₄-based Lasers

A significant advancement in SrWO₄-based laser technology is the demonstration of efficient intracavity Raman self-conversion. optica.org In this process, the SrWO₄ crystal serves as both the laser host material and the Raman-active medium. When doped with a lasing ion, such as Neodymium (Nd³⁺), the crystal can simultaneously generate the fundamental laser emission and convert it to a new wavelength via stimulated Raman scattering within the same laser cavity. This "self-conversion" simplifies the laser design by eliminating the need for a separate Raman crystal, leading to more compact and efficient laser systems.

SrWO₄ in Scintillation Detectors and X-ray Phosphors

Materials that exhibit luminescence upon exposure to ionizing radiation, such as X-rays and gamma rays, are known as scintillators and are fundamental components of many radiation detectors. wikipedia.org Tungstate (B81510) compounds, in general, are explored for these applications due to their high density and ability to efficiently convert high-energy radiation into visible light. researchgate.net

While specific performance data for SrWO₄ as a scintillator, such as its light yield and decay time, are not as extensively documented in readily available literature as for other scintillators like NaI(Tl) or CsI(Tl), its properties as a tungstate suggest its potential in this area. wikipedia.orgscionix.nl The density of a scintillator is a crucial factor as it determines its ability to stop incoming radiation. High-Z materials are generally preferred for efficient gamma-ray spectroscopy. scionix.nl The light output and the time it takes for the scintillation light to decay (decay time) are other critical parameters that influence the detector's performance, particularly in applications requiring fast counting rates. berkeleynucleonics.com

Sensor Applications Utilizing Strontium Tungsten Oxide

The unique properties of strontium tungsten oxide also lend themselves to sensor applications, particularly in the realm of optical and chemical sensing.

Research has shown that SrWO₄ doped with specific rare-earth ions can be used for optical thermometry. For instance, phosphors based on SrWO₄ co-doped with Holmium (Ho³⁺) and Ytterbium (Yb³⁺) have been developed for non-invasive temperature sensing. nih.gov These materials exhibit temperature-dependent luminescence, allowing for precise and reliable temperature measurements in various fields. nih.gov